molecular formula C27H32Cl2F2N2O2S B12756496 1-Piperazineethanol, 4-(bis(4-fluorophenyl)methyl)-alpha-(((4-methoxyphenyl)thio)methyl)-, dihydrochloride CAS No. 143760-09-2

1-Piperazineethanol, 4-(bis(4-fluorophenyl)methyl)-alpha-(((4-methoxyphenyl)thio)methyl)-, dihydrochloride

Cat. No.: B12756496
CAS No.: 143760-09-2
M. Wt: 557.5 g/mol
InChI Key: KVRXINQMXNNMII-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-(bis(4-fluorophenyl)methyl)-alpha-(((4-methoxyphenyl)thio)methyl)-, dihydrochloride is a complex organic compound belonging to the piperazine class. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of fluorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-Piperazineethanol, 4-(bis(4-fluorophenyl)methyl)-alpha-(((4-methoxyphenyl)thio)methyl)-, dihydrochloride involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Piperazineethanol, 4-(bis(4-fluorophenyl)methyl)-alpha-(((4-methoxyphenyl)thio)methyl)-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are often explored for their potential as pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. The presence of fluorophenyl and methoxyphenyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives such as:

  • 1-(3-chlorophenyl)piperazine
  • 1-(3-trifluoromethylphenyl)piperazine

Compared to these compounds, 1-Piperazineethanol, 4-(bis(4-fluorophenyl)methyl)-alpha-(((4-methoxyphenyl)thio)methyl)-, dihydrochloride has unique structural features that contribute to its distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups makes it particularly interesting for research and development .

Properties

CAS No.

143760-09-2

Molecular Formula

C27H32Cl2F2N2O2S

Molecular Weight

557.5 g/mol

IUPAC Name

1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(4-methoxyphenyl)sulfanylpropan-2-ol;dihydrochloride

InChI

InChI=1S/C27H30F2N2O2S.2ClH/c1-33-25-10-12-26(13-11-25)34-19-24(32)18-30-14-16-31(17-15-30)27(20-2-6-22(28)7-3-20)21-4-8-23(29)9-5-21;;/h2-13,24,27,32H,14-19H2,1H3;2*1H

InChI Key

KVRXINQMXNNMII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC(CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O.Cl.Cl

Origin of Product

United States

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